N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core fused with sulfur (dithia) and nitrogen (diazatricyclo) bridges. Its molecular framework comprises a 12-membered ring system with conjugated double bonds, a methyl group at position 11, and a thiophene-2-carboxamide substituent at position 2.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS3/c1-7-15-11-9(20-7)5-4-8-12(11)21-14(16-8)17-13(18)10-3-2-6-19-10/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNKQVOVLARHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
The compound’s uniqueness lies in its tricyclic core and substituent arrangement. Below, it is compared to structurally and functionally related compounds:
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- Tricyclic Core : The target compound shares a tricyclo[7.3.0.0²,⁶] framework with , but the latter lacks sulfur bridges and includes additional nitrogen atoms. The dithia-diaza bridges in the target compound may enhance electron delocalization and rigidity compared to purely nitrogen-based systems.
- Thiophene Carboxamide : The thiophene-2-carboxamide group is a common feature with , though the latter lacks the tricyclic core. This substituent is critical for bioactivity, as seen in antimicrobial and anti-inflammatory studies of similar derivatives .
- Synthetic Complexity : The methyl and carboxamide groups in the target compound introduce steric and electronic effects that may complicate synthesis compared to simpler benzo[b]thiophenes .
Table 2: Functional Comparison
Key Observations :
- Bioactivity : The target compound’s bioactivity is inferred from its thiophene-carboxamide group, which in demonstrates antimicrobial effects. Its tricyclic core may enhance target binding compared to simpler thiophenes.
- Stability : The conjugated tricyclic system likely improves stability over compounds with labile oxo groups (e.g., ).
Electronic and Structural Insights
- Isoelectronicity vs.
- Molecular Descriptors : Van der Waals volume and electronic parameters (e.g., dipole moment) are critical for QSAR modeling. The tricyclic core’s rigidity may reduce conformational variability, enhancing predictability in drug design .
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes sulfur and nitrogen heteroatoms, contributing to its biological activity. The molecular formula is with a molecular weight of 336.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Dithia Framework : Reaction of appropriate thioketones and amines.
- Cyclization : Utilizing cyclization techniques to form the tricyclic structure.
- Functionalization : Introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Case Studies : In vitro studies demonstrated a reduction in viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Disc diffusion assays revealed inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL and 100 µg/mL for various pathogens .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to the active sites of enzymes involved in cell cycle regulation and DNA replication.
- Receptor Modulation : The compound modulates receptor activity related to inflammatory pathways, suggesting potential anti-inflammatory properties.
Data Summary Table
| Biological Activity | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Reduced viability in MCF-7 cells at 10 µM |
| Antimicrobial | Inhibits bacterial growth | Inhibition zones of 15 mm - 25 mm; MIC 50 - 100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
